Echinophyllin C

Descripción general

Descripción

Echinophyllin C, also known as Echinophyllin, is a naturally occurring triterpenoid compound found in the leaves and stems of Echinacea purpurea, a plant species native to North America. It is a member of the triterpenoid family, which is composed of a group of compounds that have a variety of biological activities. This compound has been extensively studied for its potential therapeutic effects on a range of health conditions, including inflammation, cancer, and even neurological disorders.

Aplicaciones Científicas De Investigación

Anticancer Properties : Echinocystic acid, a related compound, has shown the ability to induce apoptosis in human HepG2 cells, enhancing its anticancer function in herbal medicine through JNK- and p38 kinase-mediated mitochondrial pathways (Tong et al., 2004).

Reproductive Health : Echinacoside, another related compound, along with Cistanche tubulosa extracts, can improve sperm quality and testicular toxicity in rats, potentially serving as natural reproductive agents (Jiang et al., 2016).

Immune System Modulation : Echinacea purpurea extracts, which may contain compounds similar to Echinophyllin C, can modulate dendritic cell differentiation and expression of immune-related genes (Wang et al., 2006). Additionally, Echinacea extract enhances the expression of immune-associated genes in monocytes and dendritic cells (Park et al., 2005).

Antifungal Activity : Echinocandins, which may share structural similarities with this compound, modulate inflammatory responses to Aspergillus fumigatus, affecting fungal beta-glucan exposure (Hohl et al., 2007).

Common Cold Treatment : Echinacea has been shown to decrease the incidence and duration of the common cold (Shah et al., 2007).

Neurological Disorder Treatment : Echinacoside exhibits potential in treating neurological disorders like Parkinson's and Alzheimer's, though its bioavailability and clinical trial results are concerns (Liu et al., 2018).

Antibacterial and Antiproliferative Properties : Echinops lanceolatus Mattf., which may contain this compound, shows antibacterial and antiproliferative potential, particularly effective against drug-resistant bacteria and human tumor cell lines (Seukep et al., 2020).

Propiedades

IUPAC Name |

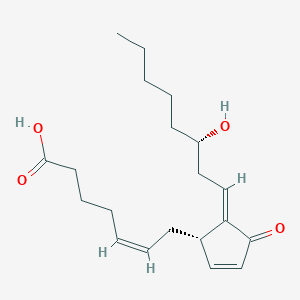

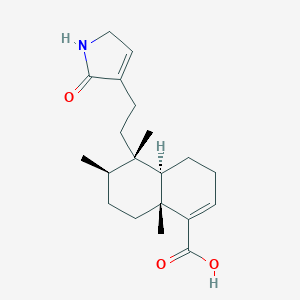

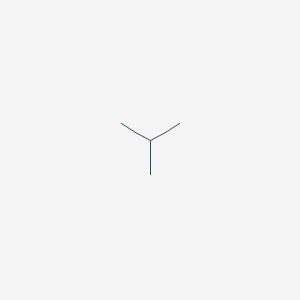

(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVIBINEORXRIL-MPRPZVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main structural characteristic of the echinophyllin family of compounds?

A1: All four new members of the echinophyllin family (C-F) share a core structure consisting of a clerodane diterpene unit linked to an amine moiety, forming an α,β-unsaturated γ-lactam ring. []

Q2: Where were these new echinophyllin compounds isolated from?

A2: Echinophyllins C-F were isolated from the leaves of Echinodorus macrophyllus, a Brazilian medicinal plant also known as "Chapéu-de-couro". []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)